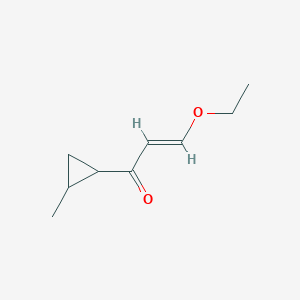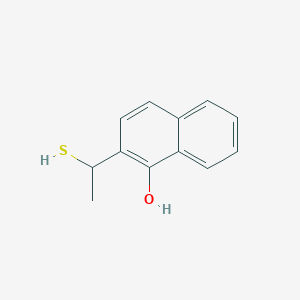
2-(1-Sulfanylethyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Sulfanylethyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with a suitable sulfanylethylating agent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the hydroxyl group of 2-naphthol, followed by the addition of the sulfanylethylating agent .
Industrial Production Methods
the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Sulfanylethyl)naphthalen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-(1-Sulfanylethyl)naphthalen-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(1-Sulfanylethyl)naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A precursor to 2-(1-Sulfanylethyl)naphthalen-1-ol, known for its use in organic synthesis.
1-Naphthol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity.
2-Methoxynaphthalene: Similar aromatic structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in its simpler analogs .
Propriétés
Formule moléculaire |
C12H12OS |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-(1-sulfanylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12OS/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,13-14H,1H3 |
Clé InChI |
ZOJLOHGLXUPFSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C2=CC=CC=C2C=C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


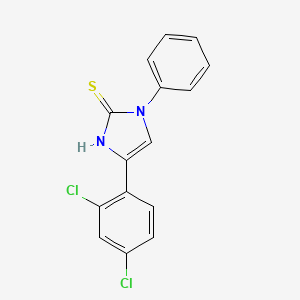
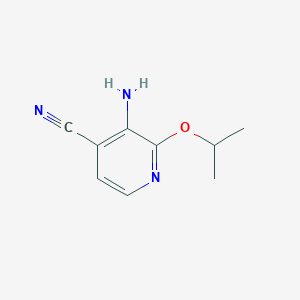
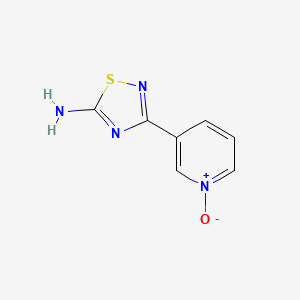
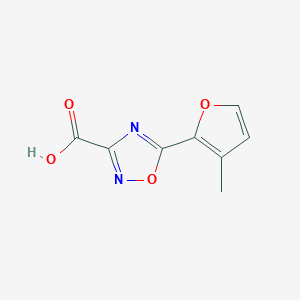
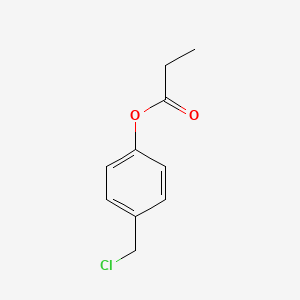
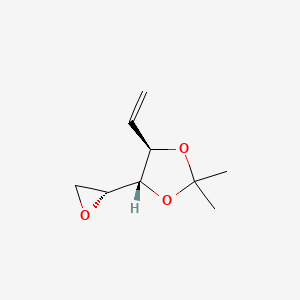
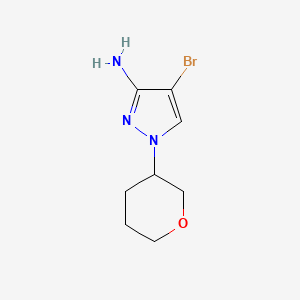
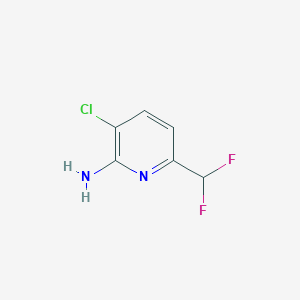

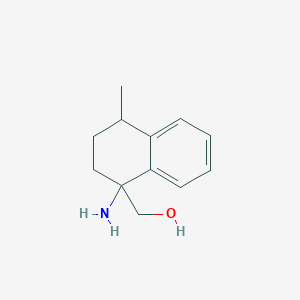
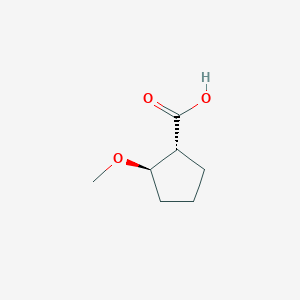
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
